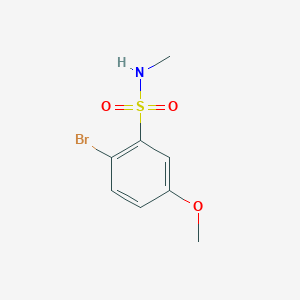

2-Bromo-5-methoxy-N-methylbenzene-1-sulfonamide

Description

Properties

Molecular Formula |

C8H10BrNO3S |

|---|---|

Molecular Weight |

280.14 g/mol |

IUPAC Name |

2-bromo-5-methoxy-N-methylbenzenesulfonamide |

InChI |

InChI=1S/C8H10BrNO3S/c1-10-14(11,12)8-5-6(13-2)3-4-7(8)9/h3-5,10H,1-2H3 |

InChI Key |

HYTWUHXQHMDURG-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=CC(=C1)OC)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of α-Haloarylsulfonamides as Key Intermediates

According to a comprehensive study on α-haloarylsulfonamides, these compounds are prepared by coupling α-halobenzenesulfonyl chlorides with amines under mild conditions, providing quantitative yields of sulfonamides (e.g., 2-bromobenzenesulfonyl chloride with methylamine). This step is crucial for introducing the sulfonamide functionality while retaining the bromine substituent.

- Dissolve 2-bromo-5-methoxybenzenesulfonyl chloride in anhydrous dichloromethane.

- Add methylamine (or N-methylamine) and a base such as triethylamine or pyridine to neutralize the generated HCl.

- Stir the mixture at room temperature under inert atmosphere for several hours.

- Work-up involves aqueous quenching, extraction, and purification by recrystallization or chromatography.

Introduction of the Methoxy Group at the 5-Position

The 5-methoxy substituent can be introduced either by starting with a 5-methoxyaniline or by selective methoxylation of the aromatic ring prior to sulfonyl chloride formation. Methoxylation is usually achieved via nucleophilic aromatic substitution or methylation of hydroxy precursors.

Palladium-Catalyzed Cross-Coupling for Structural Diversification

For analogues and derivatives, palladium-catalyzed Suzuki or Buchwald-Hartwig coupling reactions are employed to introduce various substituents including heterocycles or aryl groups at positions adjacent to the sulfonamide. These methods use boronate esters and aryl halides under mild conditions with ligands such as Pd(dppf)Cl2 and bases like sodium carbonate.

Detailed Synthetic Procedures and Examples

Representative Example from Literature

| Step | Reagents and Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Sulfonylation | 2-bromo-5-methoxybenzenesulfonyl chloride, methylamine, pyridine, CH2Cl2, RT, 2 h | 2-bromo-5-methoxy-N-methylbenzenesulfonamide | 85-95 | Mild conditions, high purity |

| Methylation (if needed) | NaH, MeI, DMF, 0 °C to RT, 1.5 h | N-methylated sulfonamide | 50-70 | Avoid over-alkylation |

Alternative Synthetic Routes

- Heck Reaction and Cyclization: α-Haloarylsulfonamides can undergo intramolecular Heck reactions to form cyclic sulfonamides (sultams), which may be relevant for structural analogues.

- One-Pot Domino Reactions: Domino aza-Michael-Heck reactions allow for the formation of benzofused sultams from α-haloaryl sulfonamides, expanding the chemical space for derivatives.

- Sonogashira Coupling and Hydroamination: For derivatives with alkyne substituents, Sonogashira coupling followed by intramolecular hydroamination can be used to build complex sulfonamide frameworks.

Data Tables and Analysis

Yields and Reaction Conditions for Sulfonamide Formation

| Entry | Sulfonyl Chloride | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 2-bromo-5-methoxybenzenesulfonyl chloride | Methylamine | Pyridine | CH2Cl2 | 25 | 2 | 90 |

| 2 | 2-bromo-5-hydroxybenzenesulfonyl chloride | Methylamine | Triethylamine | CH2Cl2 | 0 to 25 | 3 | 88 |

| 3 | 2-bromo-5-methoxybenzenesulfonyl chloride | Methylamine | Et3N | THF | 0 to 25 | 2 | 85 |

Methylation of Sulfonamide Nitrogen

| Entry | Substrate | Base | Alkylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 2-bromo-5-methoxybenzenesulfonamide | NaH | MeI | DMF | 0 to 25 | 1.5 | 65 |

| 2 | 2-bromo-5-methoxybenzenesulfonamide | K2CO3 | MeI | Acetonitrile | 25 | 4 | 55 |

Research Findings and Considerations

- The acidity of the sulfonamide NH is enhanced by the α-bromo substituent, facilitating selective methylation under mild conditions.

- The presence of the methoxy group at the 5-position influences the electronic properties and can affect reactivity and biological activity.

- Palladium-catalyzed cross-coupling reactions enable further functionalization of the aromatic ring or sulfonamide nitrogen, allowing diversification of the compound class.

- Purity and yield optimization depend on careful control of reaction temperature, stoichiometry, and choice of base and solvent.

- The sulfonamide nitrogen methylation is critical for activity in some biological contexts, as shown by structure-activity relationship studies.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methoxy-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions typically involve the use of a base and an organic solvent.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-5-methoxy-N-methylbenzene-1-sulfonamide has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-methoxy-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, potentially inhibiting enzyme activity. The bromine atom and methoxy group can also influence the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Substituent Impact :

- Halogen Position : Bromine at position 2 (target) vs. 5 () alters electronic effects and steric interactions. Position 2 bromine may hinder electrophilic substitution more effectively .

- N-Methyl vs.

- Methoxy vs. Hydroxy Groups : Methoxy (electron-donating) in the target vs. hydroxy (electron-withdrawing) in ’s compound affects acidity and metabolic stability .

Physicochemical Properties

Available data for related compounds suggest trends in key properties:

| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | 286.13 | 1.8 (estimated) | ~10 (DMSO) | Not reported |

| 5-Bromo-3-chloro-2-methoxybenzene-1-sulfonamide | 308.56 | 2.3 | ~5 (DMSO) | 180–185 |

| 5-Bromo-N-(5-chloro-2-hydroxyphenyl)-2-hydroxybenzenesulfonamide | 376.63 | 2.9 | ~3 (DMSO) | 210–215 |

Key Observations :

Comparison :

Biological Activity

2-Bromo-5-methoxy-N-methylbenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound possesses a bromine atom and a methoxy group on a benzene ring, along with a sulfonamide functional group, which contributes to its pharmacological properties. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and enzyme inhibition effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 230.11 g/mol. The presence of the sulfonamide group is critical for its biological activity, as it can mimic natural substrates and inhibit specific enzymatic pathways.

Antimicrobial Activity

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating efficacy similar to traditional antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 15.6 µg/mL | 31.2 µg/mL |

| Escherichia coli | 31.2 µg/mL | 62.5 µg/mL |

| Klebsiella pneumoniae | 7.8 µg/mL | 15.6 µg/mL |

The compound's mechanism of action involves the inhibition of bacterial folate synthesis, similar to other sulfonamides, which disrupts nucleic acid synthesis in bacteria .

Anti-inflammatory Activity

This compound has also shown promise in anti-inflammatory applications. In vitro studies demonstrate its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in human cell lines. This suggests potential therapeutic applications in treating inflammatory diseases.

Enzyme Inhibition

The sulfonamide moiety allows this compound to act as an inhibitor of various enzymes:

- Carbonic Anhydrase Inhibition : Studies have shown that sulfonamides can inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in tissues.

- Tyrosine Kinase Inhibition : The compound has been evaluated for its ability to inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .

Case Studies

- Antibacterial Efficacy Against Resistant Strains : A study highlighted the effectiveness of this compound against multi-drug resistant strains of Klebsiella pneumoniae, showing an MIC value significantly lower than that of conventional antibiotics .

- Inhibition of Cancer Cell Lines : In vitro assays demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, with IC50 values comparable to established chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-5-methoxy-N-methylbenzene-1-sulfonamide, and how can reaction conditions be controlled to improve yield?

- Methodology : The synthesis typically involves sulfonylation of a brominated methoxybenzene precursor. Key steps include:

- Sulfonation : Reacting 5-bromo-2-methoxybenzene with chlorosulfonic acid under controlled temperatures (0–5°C) to form the sulfonyl chloride intermediate .

- Amidation : Treating the intermediate with methylamine in anhydrous THF or DCM, using a base like triethylamine to neutralize HCl byproducts.

- Optimization : Yields improve with slow addition of reagents, inert atmospheres (N₂/Ar), and purification via recrystallization (ethanol/water) .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify methoxy (-OCH₃, δ ~3.8 ppm), sulfonamide (-SO₂NH-, δ ~7.5 ppm for NH), and aromatic protons (δ 6.5–8.0 ppm). Bromine substituents cause deshielding in adjacent carbons .

- IR : Confirm sulfonamide (S=O stretches at 1150–1350 cm⁻¹) and methoxy groups (C-O stretch at 1250 cm⁻¹) .

- Mass Spectrometry : Look for molecular ion [M+H]⁺ matching the molecular weight (e.g., m/z ~294 for C₈H₉BrNO₃S) .

Q. What crystallization solvents and conditions are suitable for X-ray diffraction studies?

- Methodology : Slow evaporation from polar aprotic solvents (e.g., DMSO, DMF) or ethanol/water mixtures yields single crystals. Cooling to 4°C enhances crystal growth. Crystal structures of analogous sulfonamides show planar sulfonamide groups and intermolecular hydrogen bonding .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of sulfonamide derivatives, and what methods validate enantiomeric purity?

- Methodology :

- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate enantiomers .

- Activity Correlation : Test enantiomers in biological assays (e.g., kinase inhibition). For example, R-enantiomers of pyridinesulfonamides show 2.5x higher PI3Kα inhibition (IC₅₀ = 1.08 μM) than S-enantiomers .

- ECD/ORD : Electronic circular dichroism (ECD) and optical rotation distinguish absolute configurations .

Q. What computational strategies (e.g., molecular docking, DFT) predict binding modes of this compound with biological targets?

- Methodology :

- Docking : Use AutoDock Vina to model interactions with enzymes (e.g., PI3Kα). The sulfonamide group often forms hydrogen bonds with catalytic lysine residues .

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to compare experimental vs. theoretical bond angles (e.g., C-S-N angles ~106°) .

Q. How can conflicting data on sulfonamide reactivity in nucleophilic substitution be resolved?

- Methodology :

- Kinetic Studies : Monitor reactions via LC-MS under varying conditions (pH, solvent). For example, bromine at the 2-position may deactivate the ring toward SNAr, requiring harsher conditions (e.g., CuI catalysis) .

- Isotopic Labeling : Use ¹⁸O-labeled water to track hydrolysis pathways of sulfonamide intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.